

4-Hydroxyphenylacetamide CAS number 17194-82-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyphenylacetamide

Cat. No.: B194378

[Get Quote](#)

An In-depth Technical Guide to **4-Hydroxyphenylacetamide** (CAS 17194-82-0)

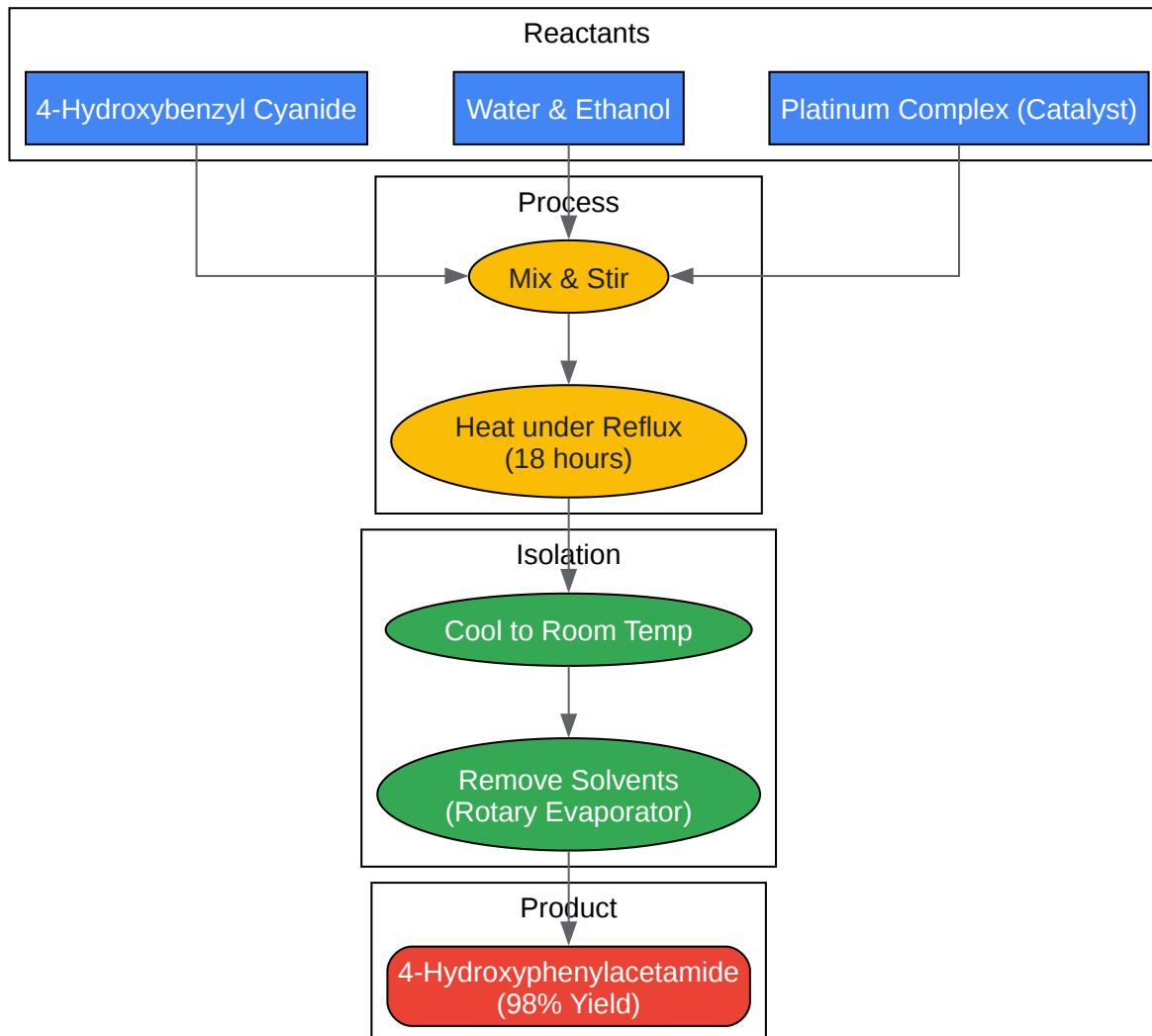
Introduction

4-Hydroxyphenylacetamide, with the CAS number 17194-82-0, is a member of the acetamides chemical class.^[1] It is a versatile organic compound recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol.^{[1][2]} Beyond its function as a synthetic building block, **4-Hydroxyphenylacetamide** and its derivatives have garnered interest for their intrinsic biological activities, including potential antibiotic and antioxidant properties.^[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, biological significance, and the mechanisms of action of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Hydroxyphenylacetamide is a beige, fine crystalline powder.^[1] It is soluble in water, ethanol, and methanol.^[4] Its key chemical and physical properties are summarized below, providing essential data for experimental design and chemical synthesis.

Property	Value	Unit	Source
Identifiers			
CAS Number	17194-82-0	-	[5]
EC Number	241-235-0	-	
IUPAC Name	2-(4-hydroxyphenyl)acetamide	-	[6]
Molecular Formula	C ₈ H ₉ NO ₂	-	[5]
SMILES	NC(=O)Cc1ccc(O)cc1	-	[5]
InChI Key	YBPAYPRLUDCSEY-UHFFFAOYSA-N	-	[5]
Physical Properties			
Molecular Weight	151.16	g/mol	[5]
Melting Point	176-178	°C	[1][4]
Boiling Point (rough est.)	273.17	°C	[4]
Density (rough est.)	1.2023	g/cm ³	[4]
Vapor Pressure	4.22E-07	mmHg at 25°C	[4]
Water Solubility	Soluble	-	[4]
Thermodynamic Properties			
Standard Gibbs free energy of formation (ΔfG°)	-88.20	kJ/mol	[5]


Synthesis and Manufacturing

The synthesis of **4-Hydroxyphenylacetamide** can be achieved through several methods, including the amidation of p-hydroxyphenylacetate and the hydrolysis of p-hydroxyphenylacetonitrile.^[4] A highly efficient laboratory-scale synthesis involves the platinum-catalyzed hydrolysis of 4-hydroxybenzyl cyanide.

Experimental Protocol: Platinum-Catalyzed Hydrolysis of 4-Hydroxybenzyl Cyanide

This protocol details a high-yield synthesis of **4-Hydroxyphenylacetamide**.^[7]

- Reactant Preparation: A platinum complex (0.0032 g, 0.007 mmol) is prepared as described in the source literature.
- Reaction Mixture: The platinum complex is combined with 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol), water (5 ml, 0.28 mol), and ethanol (5 ml) in a suitable reaction vessel.
- Reflux: The mixture is stirred and heated under reflux for a period of 18 hours.
- Isolation: After cooling the reaction mixture to room temperature, the liquids (water and ethanol) are removed using a rotary evaporator.
- Product: The resulting solid is **4-Hydroxyphenylacetamide**, obtained in a 98% yield (1.116 g).^[7]

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of **4-Hydroxyphenylacetamide**.

Biological Activity and Applications

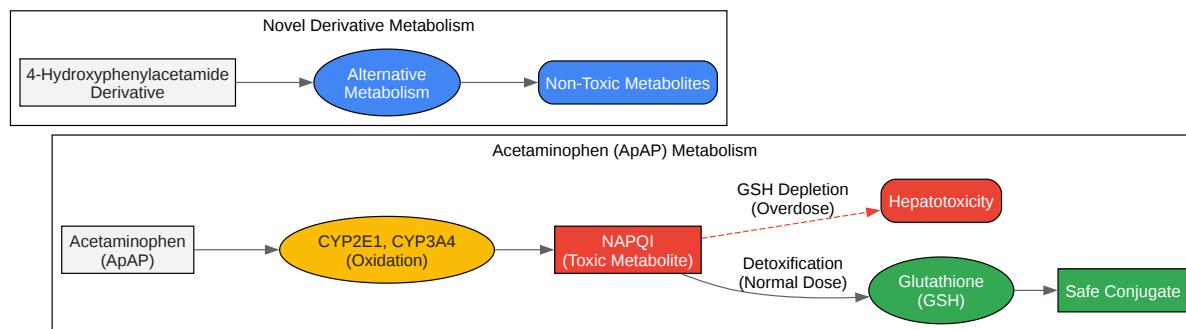
While primarily known as a synthetic precursor, **4-Hydroxyphenylacetamide** and its derivatives exhibit notable biological activities.

Pharmaceutical Intermediate and Impurity

The principal application of **4-Hydroxyphenylacetamide** is as a crucial intermediate in the industrial synthesis of Atenolol, a beta-blocker used to treat hypertension.[\[1\]](#)[\[2\]](#) Due to its role in the manufacturing process, it is also considered a process impurity of Atenolol, necessitating strict quality control during production.[\[1\]](#)[\[2\]](#)

Intrinsic Biological Properties

Studies have indicated that **4-Hydroxyphenylacetamide** possesses natural product-like qualities, including antibiotic properties. The proposed mechanism involves the inhibition of p-hydroxybenzoic acid synthesis, an essential precursor for the biosynthesis of aromatic compounds in some bacteria. It has also been shown to inhibit dopamine oxidation.


Derivatives as Novel Analgesics

Recent research has focused on derivatives of N-(4-hydroxyphenyl)acetamide as safer alternatives to acetaminophen (ApAP).[\[8\]](#)[\[9\]](#) While ApAP is a widely used analgesic and antipyretic, its overdose can lead to severe hepatotoxicity.[\[9\]](#) Newly synthesized derivatives have demonstrated analgesic and antipyretic effects without the associated liver damage.[\[8\]](#)

Mechanism of Action: Avoiding Hepatotoxicity

The hepatotoxicity of acetaminophen is primarily caused by its metabolic activation by cytochrome P450 enzymes into a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[\[9\]](#)[\[10\]](#) When glutathione (GSH) stores are depleted, NAPQI binds to cellular proteins, leading to oxidative stress and hepatocellular death.[\[10\]](#)

Novel derivatives of **4-Hydroxyphenylacetamide** are designed to alter the metabolic pathway, avoiding the formation of NAPQI.[\[9\]](#) This circumvention of toxic metabolite production is the key to their improved safety profile.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of Acetaminophen vs. novel derivatives.

Quantitative Comparison of Hepatotoxicity

In vivo studies in mice using toxic doses (600 mg/kg) highlight the difference in hepatotoxicity between ApAP and its novel derivatives (e.g., compounds 3b and 3r). Liver function tests (LFTs) showed significant elevations in key enzymes for ApAP-treated mice, which were not observed in mice treated with the new compounds.[9][10]

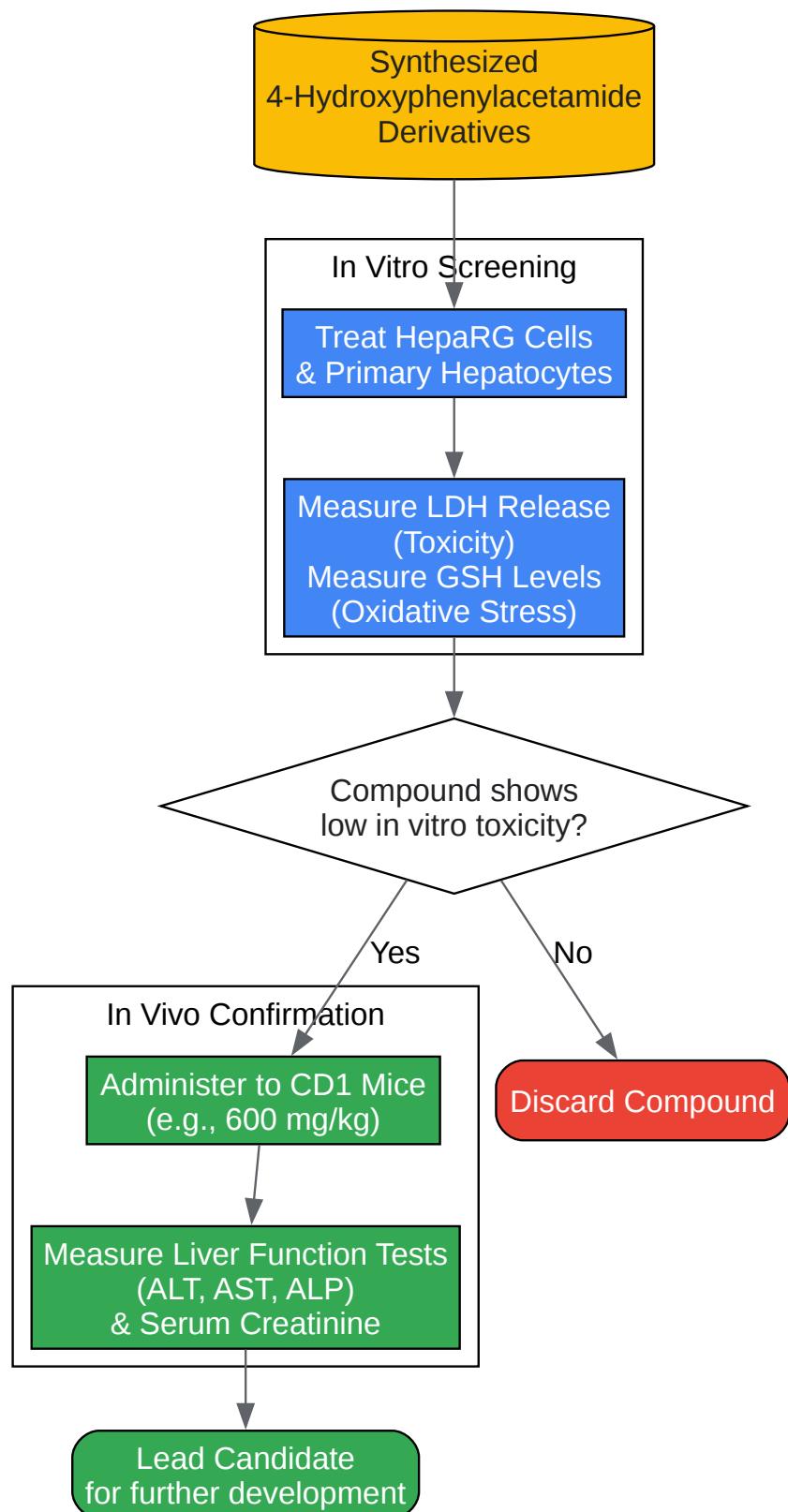
Compound (600 mg/kg)	Alanine Aminotransfer ase (ALT)	Aspartate Aminotransfer ase (AST)	Alkaline Phosphatase (ALP)	Serum Creatinine
Acetaminophen (ApAP)	Significantly Increased (p < 0.0001)	Significantly Increased (p < 0.0001)	Significantly Increased (p < 0.0001)	Moderately Elevated (#p < 0.01)
Derivative 3b	Comparable to Control	Comparable to Control	Comparable to Control	Comparable to Control
Derivative 3r	Comparable to Control	Comparable to Control	Comparable to Control	Comparable to Control
Data derived from in vivo mouse models. [9] [10]				

Cytochrome P450 Inhibition Profile

The novel derivatives also exhibit a more favorable cytochrome P450 metabolism profile, suggesting a lower potential for drug-drug interactions. For example, derivative 3r shows significantly less inhibition of key CYP enzymes compared to ApAP.[\[9\]](#)

Enzyme	Acetaminophen (ApAP) % Inhibition	Derivative 3r % Inhibition
CYP2E1	~50%	~25%
CYP3A4	~50%	~25%
CYP2D6	Not specified	Marginal
Data derived from Vivid® CYP450 screening assays. [9] [10]		

Key Experimental Methodologies


The evaluation of novel **4-Hydroxyphenylacetamide** derivatives involves a structured pipeline of in vitro and in vivo assays.

In Vitro Hepatotoxicity Assay

- Cell Lines: A human liver transformed cell line (HepaRG) and primary human hepatocytes (PHH) are used.[10]
- Compound Exposure: Cells are treated with the test compounds at various concentrations.
- Toxicity Measurement: Hepatotoxicity is assessed by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium, which indicates cell membrane damage.
- Oxidative Stress Measurement: Cellular levels of glutathione (GSH) are measured using fluorescent probes to assess the compound's impact on the cell's primary antioxidant defense. A significant decrease in GSH indicates oxidative stress.[10]

Cytochrome P450 Metabolism Screen

- Assay Kit: Commercially available kits, such as the Vivid® CYP450 screening kits, are used. [10]
- Reaction Mixture: The test compound is mixed with a master pre-mix containing CYP450 baculosomes (microsomes containing a specific CYP enzyme) and a regeneration system.
- Substrate Addition: A fluorescent substrate specific to the CYP isoenzyme being tested is added.
- Activity Measurement: The activity of the CYP enzyme is evaluated by measuring the fluorescence of the metabolite generated from the substrate. Inhibition is determined by the reduction in fluorescence compared to a control without the test compound.[10]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for screening novel analgesic compounds.

Summary and Future Directions

4-Hydroxyphenylacetamide (CAS 17194-82-0) is a compound of significant industrial and scientific interest. While its primary role is a well-established intermediate in pharmaceutical manufacturing, ongoing research into its derivatives has opened a promising new avenue for the development of safer analgesics. The ability to design molecules that retain therapeutic efficacy while avoiding the metabolic pathways that lead to toxicity represents a significant advance in drug development. Future research should continue to explore the structure-activity relationships of this class of compounds, optimize their pharmacokinetic profiles, and further elucidate their mechanisms of action to develop next-generation non-opioid pain therapeutics with superior safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxyphenylacetamide | 17194-82-0 [chemicalbook.com]
- 2. nbinno.com [nbno.com]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 4-Hydroxyphenylacetamide (CAS 17194-82-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 4-Hydroxyphenylacetamide [benchchem.com]
- 8. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Hydroxyphenylacetamide CAS number 17194-82-0]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b194378#4-hydroxyphenylacetamide-cas-number-17194-82-0\]](https://www.benchchem.com/product/b194378#4-hydroxyphenylacetamide-cas-number-17194-82-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com